5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride
Overview
Description
5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethoxy group, and a sulfonyl chloride group. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(Dimethylamino)benzoic acid with an appropriate amine to form the benzamido intermediate.
Ethoxylation: The benzamido intermediate is then subjected to ethoxylation using ethyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dimethylamino group.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group acts as an electrophile, readily reacting with nucleophilic groups such as amines and alcohols. This reactivity is exploited in various chemical modifications and synthesis processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoyl chloride: Similar in structure but lacks the ethoxy and sulfonyl chloride groups.
2-Ethoxybenzene-1-sulfonyl chloride: Similar but lacks the dimethylamino and benzamido groups.
Uniqueness
5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of multiple functional groups that confer distinct reactivity and versatility. The combination of the dimethylamino, ethoxy, and sulfonyl chloride groups makes it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
5-[[4-(dimethylamino)benzoyl]amino]-2-ethoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-4-24-15-10-7-13(11-16(15)25(18,22)23)19-17(21)12-5-8-14(9-6-12)20(2)3/h5-11H,4H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEQKDHWOSYITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374355 | |
Record name | 5-[4-(Dimethylamino)benzamido]-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680617-94-1 | |
Record name | 5-[[4-(Dimethylamino)benzoyl]amino]-2-ethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680617-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(Dimethylamino)benzamido]-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.